(2E)-2-[(4-methoxyphenyl)methoxyimino]acetic Acid
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Overview
Description
(2E)-2-[(4-methoxyphenyl)methoxyimino]acetic acid is an organic compound characterized by the presence of a methoxyphenyl group attached to a methoxyiminoacetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(4-methoxyphenyl)methoxyimino]acetic acid typically involves the following steps:
Formation of the Methoxyphenyl Intermediate: The starting material, 4-methoxybenzaldehyde, undergoes a reaction with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form 4-methoxybenzaldoxime.
Formation of the Methoxyiminoacetic Acid: The 4-methoxybenzaldoxime is then reacted with chloroacetic acid in the presence of a base like sodium hydroxide to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(4-methoxyphenyl)methoxyimino]acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The imino group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under appropriate conditions.
Major Products
Oxidation: Formation of 4-methoxybenzoic acid.
Reduction: Formation of 2-[(4-methoxyphenyl)methoxyamino]acetic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-[(4-methoxyphenyl)methoxyimino]acetic acid can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a potential candidate for enzyme inhibition studies.
Medicine
In medicine, this compound may have potential as a therapeutic agent. Research could explore its efficacy in treating certain diseases or conditions, particularly those involving oxidative stress or inflammation.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of (2E)-2-[(4-methoxyphenyl)methoxyimino]acetic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The methoxy and imino groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-[(4-hydroxyphenyl)methoxyimino]acetic acid: Similar structure but with a hydroxy group instead of a methoxy group.
(2E)-2-[(4-chlorophenyl)methoxyimino]acetic acid: Similar structure but with a chloro group instead of a methoxy group.
(2E)-2-[(4-nitrophenyl)methoxyimino]acetic acid: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness
(2E)-2-[(4-methoxyphenyl)methoxyimino]acetic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H11NO4 |
---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
(2E)-2-[(4-methoxyphenyl)methoxyimino]acetic acid |
InChI |
InChI=1S/C10H11NO4/c1-14-9-4-2-8(3-5-9)7-15-11-6-10(12)13/h2-6H,7H2,1H3,(H,12,13)/b11-6+ |
InChI Key |
QGYVRWMHIPLPNP-IZZDOVSWSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CO/N=C/C(=O)O |
Canonical SMILES |
COC1=CC=C(C=C1)CON=CC(=O)O |
Origin of Product |
United States |
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